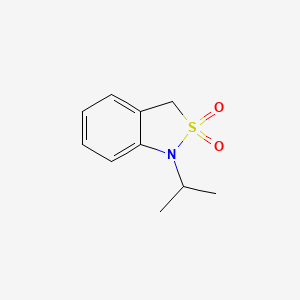![molecular formula C20H15N B14268704 1-[(Naphthalen-1-yl)methyl]isoquinoline CAS No. 138305-85-8](/img/structure/B14268704.png)
1-[(Naphthalen-1-yl)methyl]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Naphthalen-1-yl)methyl]isoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring
Méthodes De Préparation
The synthesis of 1-[(Naphthalen-1-yl)methyl]isoquinoline can be achieved through several methods. One common synthetic route involves the reaction of isoquinoline with naphthalen-1-ylmethanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product. Another method involves the use of palladium-catalyzed coupling reactions, which can provide high yields and selectivity .
Analyse Des Réactions Chimiques
1-[(Naphthalen-1-yl)methyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced into the aromatic ring. .
Applications De Recherche Scientifique
1-[(Naphthalen-1-yl)methyl]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to other bioactive isoquinolines, this compound is being investigated for its potential use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of dyes and pigments
Mécanisme D'action
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
1-[(Naphthalen-1-yl)methyl]isoquinoline can be compared to other similar compounds such as:
Quinoline: Both compounds share a similar aromatic structure, but quinoline has a nitrogen atom in a different position. Quinoline is widely used in the synthesis of antimalarial drugs.
Isoquinoline: This compound is the parent structure of this compound. Isoquinoline itself is used in the synthesis of various alkaloids and pharmaceuticals.
Naphthalene derivatives: Compounds like naphthalene-1-ylmethanol share the naphthalene moiety with this compound.
Propriétés
Numéro CAS |
138305-85-8 |
|---|---|
Formule moléculaire |
C20H15N |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
1-(naphthalen-1-ylmethyl)isoquinoline |
InChI |
InChI=1S/C20H15N/c1-3-10-18-15(6-1)8-5-9-17(18)14-20-19-11-4-2-7-16(19)12-13-21-20/h1-13H,14H2 |
Clé InChI |
LZQBBXZITOGRDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC3=NC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


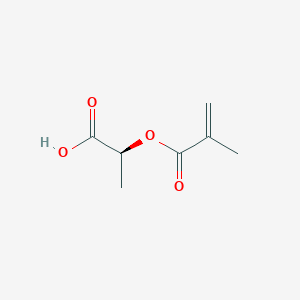
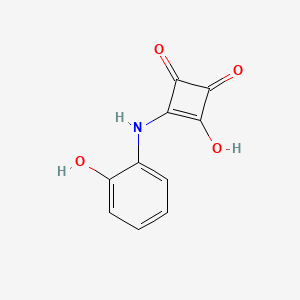
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)
![(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14268644.png)
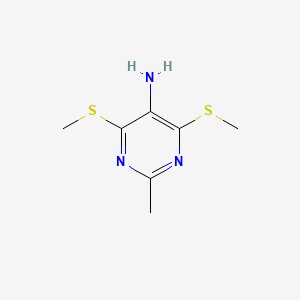


![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14268687.png)
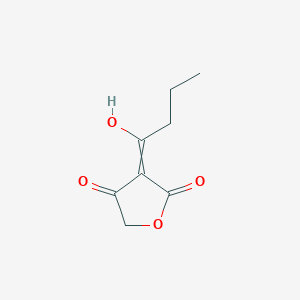
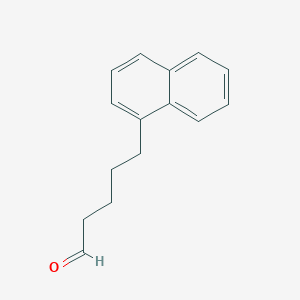
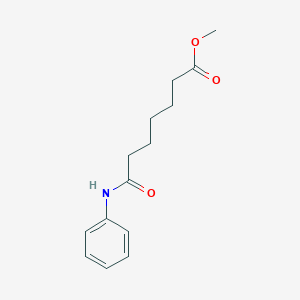
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
